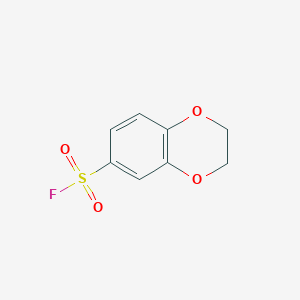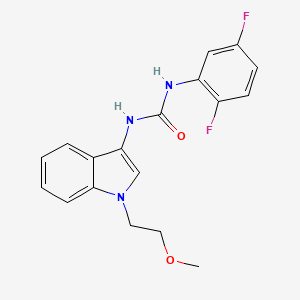![molecular formula C17H25BN2O6 B2897278 2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate CAS No. 2490666-09-4](/img/structure/B2897278.png)
2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 2-methoxyethyl N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate, has a CAS Number of 2490666-09-4 and a molecular weight of 364.21 .
Synthesis Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The total yield of the synthesis process was as high as 86.73% .Molecular Structure Analysis
The molecular structure of the compound has been studied by X-ray diffraction and conformational analysis . The compound exists as a monoclinic crystal system with a P2 1 /c spatial group . The optimized structure of the molecule was calculated by density functional theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .Chemical Reactions Analysis
The relationship between molecular electrostatic potential and frontier molecular orbitals of the compound revealed nucleophilic reactivity and high stability of the product .Physical And Chemical Properties Analysis
The compound is a solid substance . The InChI Code is 1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-8-6-7-9-13(12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Prodrugs
The synthesis of carbamate analogues, including structures related to 2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate, has been researched for potential prodrug applications. For instance, carbamates of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated against Pneumocystis carinii pneumonia in immunosuppressed rat models. This study highlights the potential of carbamates in developing new treatments for infections (Rahmathullah et al., 1999).
Analytical Applications
Agricultural Chemistry
Carbamate derivatives have shown promise in agricultural chemistry as well. For example, methylenedioxyphenyl derivatives, acting as synergists for carbamate insecticides, have demonstrated effectiveness against various resistant strains of house flies. This suggests the potential of carbamate-based compounds in enhancing the efficacy of existing insecticidal formulations (Eldefrawi et al., 1960).
Pharmaceutical Research
In pharmaceutical research, the exploration of carbamate structures for the development of new drugs is ongoing. The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been studied, highlighting the synthetic utility of carbamates in creating pharmaceutically relevant molecules (Smith et al., 2013).
Material Science and Luminescence
Carbamates also find applications in material science, particularly in the development of luminescent materials. A carbazole-based europium(III) complex with methoxyl substitution demonstrated intense red emission under blue-light excitation, illustrating the potential of carbamate derivatives in optoelectronic applications (He et al., 2010).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Given its structural similarity to other boronic acid derivatives, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways, including signal transduction, enzyme inhibition, and cell cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propiedades
IUPAC Name |
2-methoxyethyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-8-6-7-9-13(12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFKAMXSZJOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2897201.png)
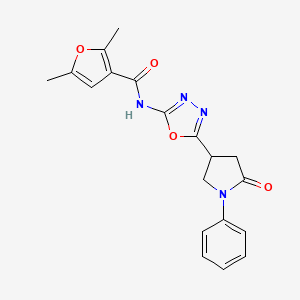

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)
![benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2897206.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)
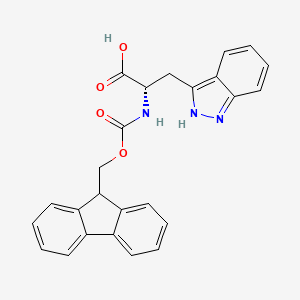
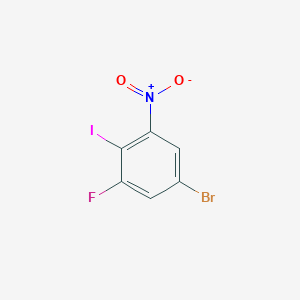
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)
